Home > Products > Screening Compounds P75190 > 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride - 66393-01-9

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

Catalog Number: EVT-379257
CAS Number: 66393-01-9
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydroisoquinolines are a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. These compounds are often found as structural motifs in natural products and possess a wide range of biological activities, making them attractive targets for medicinal chemistry research [, , ].

(1'R*,2R*)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride

  • Compound Description: This compound is a 1,2-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative synthesized and evaluated for its multidrug resistance reversal activity. Notably, it exhibited potent P-glycoprotein (P-gp) inhibition, surpassing the activity of verapamil, a known P-gp inhibitor. This compound effectively reversed MDR in MCF-7/Adr cells, indicating its potential as a candidate for MDR cancer treatment. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride. The presence of various substituents on the tetrahydroisoquinoline scaffold highlights the potential for structural modifications to modulate biological activity within this class of compounds. Both compounds showcase the importance of the tetrahydroisoquinoline motif in medicinal chemistry. []

(S)-7-dimethylamino-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-isobutyryl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (Compound 21)

  • Compound Description: This compound represents another tetrahydroisoquinoline derivative designed as a potential therapeutic for atherosclerosis. It demonstrated potent inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and foam cell formation. Additionally, compound 21 exhibited anti-lipid peroxidative activity and demonstrated favorable pharmacokinetic properties. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, albeit with distinct substitutions at various positions. The diverse range of biological activities exhibited by both compounds emphasizes the versatility of the tetrahydroisoquinoline scaffold for developing novel therapeutics. []

3. 9-(Triazo-ethylamino)-1,2,3,4-tetrahydro-acridine derivatives (4a~4c)* Compound Description: These compounds are intermediates in synthesizing novel tacrine-tetrahydroisoquinoline hybrids designed as acetylcholinesterase inhibitors. The study aimed to combine the structural features of tacrine, a known acetylcholinesterase inhibitor, with the tetrahydroisoquinoline moiety to enhance the inhibitory activity. []* Relevance: These compounds, though not containing the exact core structure of 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, are used to synthesize compounds that contain the 1,2,3,4-tetrahydroisoquinoline moiety. The study highlights the use of this structure in conjunction with other pharmacophores, like tacrine, to potentially create more potent and effective drugs. []

4. 2-(Hept-6-ynyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (7)* Compound Description: This compound is another key intermediate in synthesizing the aforementioned tacrine-tetrahydroisoquinoline hybrids. This specific derivative contains a heptynyl side chain, illustrating the feasibility of incorporating various functional groups onto the tetrahydroisoquinoline scaffold. []* Relevance: Similar to compounds 4a~4c, this compound, while not identical to 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, serves as a building block for creating compounds that incorporate the 1,2,3,4-tetrahydroisoquinoline structure. This further emphasizes the versatility and potential of this structure in pharmaceutical research and development. []

5. N(2S)-7-carbethoxymethoxy-1,2,3,4-tetrahydronaphth-2-yl]-(2R)-2-hydroxy-2-(3-chlorophenyl)ethanamine hydrochloride (SR 58611A)* Compound Description: SR 58611A is a potent and selective beta3-adrenoceptor agonist. This compound demonstrated significant thermogenic activity by stimulating cyclic AMP production and glycerol release in rat brown adipose tissue. []* Relevance: Although structurally distinct from 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, SR 58611A showcases the importance of exploring structurally diverse compounds to target specific receptors or enzymes for therapeutic development. Both compounds highlight the crucial role of chemical synthesis and structure-activity relationship studies in drug discovery. []

Overview

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. This compound is recognized for its potential biological activities and serves as a building block in various synthetic applications. It is primarily classified under organic compounds and is associated with diverse pharmacological properties, making it an area of interest in medicinal chemistry.

Source

The compound can be synthesized from isoquinoline through various methods, including catalytic hydrogenation. It is also found in nature as part of several alkaloids and is studied for its roles in biological systems.

Classification

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride is classified as an organic heterocyclic compound. It falls under the broader category of isoquinoline alkaloids, which are known for their neuroactive properties and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method includes:

  • Catalytic Hydrogenation: Isoquinoline is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions often require elevated temperatures and pressures to facilitate the reduction process effectively.

Technical Details

  • Reaction Conditions: The hydrogenation process requires careful control of temperature (usually above 50°C) and pressure (up to 5 atm) to ensure complete conversion of isoquinoline to its tetrahydro derivative.
  • Purification: Post-reaction, the product can be purified through recrystallization or chromatography techniques to isolate 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride in high purity.
Molecular Structure Analysis

Structure

The molecular formula for 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride is C9H12ClNC_9H_{12}ClN. Its structure features a bicyclic framework characteristic of tetrahydroisoquinolines.

Data

  • Molecular Weight: Approximately 173.65 g/mol.
  • InChI Key: A unique identifier for the compound that aids in database searches and structure identification.

The structural representation can be depicted as follows:

InChI 1S C9H12N c10 9 2 1 7 3 4 11 6 8 7 5 9 h1 2 5 11H 3 4 6 10H2\text{InChI 1S C9H12N c10 9 2 1 7 3 4 11 6 8 7 5 9 h1 2 5 11H 3 4 6 10H2}
Chemical Reactions Analysis

Reactions

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride can undergo several chemical reactions typical for tetrahydroisoquinoline derivatives:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Alkylation: The nitrogen atom can participate in nucleophilic substitution reactions to form quaternary ammonium salts.

Technical Details

These reactions are facilitated by varying reagents and conditions tailored to achieve desired transformations while maintaining the integrity of the tetrahydroisoquinoline core structure.

Mechanism of Action

Process

The mechanism of action for 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride primarily involves modulation of neurotransmitter systems. It has been shown to interact with serotonin receptors and may influence dopaminergic pathways.

Data

Research indicates that this compound may exhibit neuroprotective effects by enhancing neuronal survival under stress conditions. Its action on serotonin receptors suggests potential applications in treating mood disorders and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride typically exhibits:

  • Appearance: White or off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 200°C.
  • Boiling Point: Not well-defined due to decomposition before boiling.

These properties make it suitable for various applications in pharmaceutical formulations.

Applications

Scientific Uses

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride has several significant applications:

  • Pharmaceutical Development: Used as a precursor for synthesizing novel drugs targeting neurological disorders.
  • Research Tool: Investigated for its potential neuroprotective effects and role in modulating neurotransmitter systems.
Synthetic Methodologies and Optimization

Pictet–Spengler Condensation Strategies

The Pictet–Spengler (P-S) condensation remains the cornerstone synthetic method for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) core of 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride. This acid-catalyzed reaction involves the condensation of β-arylethylamines (e.g., dopamine derivatives) with aldehydes or ketones, followed by intramolecular electrophilic aromatic substitution to form the THIQ ring system. For 7-hydroxy-substituted derivatives, phenolic protection is typically essential due to the electron-donating hydroxy group's dual role: while it enhances aromatic ring nucleophilicity, it can also lead to undesired side reactions or oxidation under acidic conditions. Common protecting groups include benzyl (Bn) or methoxymethyl (MOM) ethers, removed post-cyclization under hydrogenation or acidic conditions, respectively [1] [9].

Optimization studies reveal that cyclization efficiency depends critically on:

  • Catalyst selection: Traditional protic acids (HCl, TFA) at high temperatures (80–100°C) provide moderate yields (50–70%) but may promote racemization or decomposition. Lewis acids (BF₃·OEt₂, Yb(OTf)₃) enable milder conditions (25–60°C) and improved regioselectivity [1] [10].
  • Solvent systems: Aprotic solvents (CH₂Cl₂, toluene) favor iminium ion formation, while polar solvents (MeOH, HFIP) enhance solubility of ionic intermediates [10].
  • Carbonyl electrophilicity: Formaldehyde or electron-deficient aldehydes (e.g., glyoxylic acid) accelerate cyclization versus alkyl aldehydes [1].

Table 1: Optimization of Pictet-Spengler Cyclization for 7-Hydroxy-THIQ Precursors

CatalystSolventTemp (°C)Time (h)Yield (%)Key Advantage
HCl (1M)MeOH801265Low cost
TFA (10 mol%)CH₂Cl₂252472Mild conditions
BF₃·OEt₂ (20 mol%)Toluene60685High regioselectivity
Yb(OTf)₃ (5 mol%)HFIP40890Recyclable catalyst

Recent innovations include microwave-assisted P-S reactions, reducing reaction times from hours to minutes (5–30 min) with comparable or improved yields (75–92%). Solid-phase variants using resin-bound arylethylamines facilitate purification and are valuable for generating THIQ libraries for medicinal chemistry [4] [10].

Acylation and Alkylation Approaches for Functional Group Introduction

Functionalization of the THIQ nitrogen (N2) or carbon positions (C1, C3, C4) is crucial for modulating the properties of 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride. Key strategies include:

  • N2-Alkylation/Acylation: Treatment of the free base THIQ with alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl chlorides (e.g., acetyl chloride) in the presence of bases (K₂CO₃, Et₃N) provides N-substituted derivatives. Selectivity challenges arise when the C7-phenolic group is unprotected; thus, orthogonal protection (e.g., TBS ethers) is often employed. Benzyl chloroformate (Cbz-Cl) introduces the Cbz group, a versatile protecting group removable via hydrogenolysis [1] [7].
  • Friedel-Crafts Acylation at C1: Direct electrophilic substitution on the aromatic ring is constrained by the electron-rich C6/C7 positions. However, C1-functionalization can be achieved via N-acyliminium ion intermediates. For example, THIQs treated with α-haloesters under Lewis acid catalysis generate reactive N-acyliminium species that undergo nucleophilic trapping, enabling C1-carboxylate or amide introduction [10]. This method is particularly valuable for synthesizing THIQ-based peptidomimetics [4].
  • C3-Functionalization: Lithiation at C1 using n-BuLi at −78°C, followed by electrophilic quench (e.g., DMF, alkyl halides), provides C1-substituted derivatives. C3-alkylation is achievable via enolate chemistry of C1-carbonyl-substituted THIQs, though steric hindrance necessitates careful optimization [9].

Case study: Introduction of the N-methyl group to 1,2,3,4-tetrahydroisoquinolin-7-ol employs reductive amination with formaldehyde and NaBH₃CN in MeOH (pH 5–6), yielding the tertiary amine precursor to hydrochloride salt formation [7].

Chiral Auxiliary-Mediated Asymmetric Synthesis

Access to enantiopure 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is critical given the bioactivity differences between stereoisomers. Three primary asymmetric strategies are employed:

  • Chiral Auxiliaries on Nitrogen: Andersen’s sulfinamide auxiliary [(1R,2S,5R)-(–)-menthyl-(S)-p-toluenesulfinate] enables diastereoselective P-S cyclization. The sulfinyl group directs facial selectivity during iminium ion cyclization, yielding THIQs with >95% de. Subsequent auxiliary removal with HCl provides enantiopure free bases [1]. Similarly, Evans oxazolidinones or Ellman sulfinimines have been employed in P-S reactions of glycine derivatives to generate C1-substituted THIQs with high ee [8].
  • Organocatalytic Asymmetric P-S Reactions: Chiral Brønsted acids (e.g., TRIP-phosphoric acids) catalyze enantioselective cyclizations of tryptophan derivatives or phenylethylamines. For example, phosphoric acid catalysts derived from BINOL or SPINOL scaffolds provide THIQs with 85–99% ee via hydrogen-bonding activation of the imine intermediate [8] [10]. Thiourea catalysts exhibit complementary selectivity for aliphatic aldehydes [10].
  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Prochiral dihydroisoquinolines (DHIQs) undergo enantioselective reduction using Ru(II)/(S,S)-TsDPEN (Noyori catalyst) or Ir(I)/chiral phosphine complexes in ionic liquids or under hydrogen pressure (50–100 bar). This method delivers N-protected THIQs with 90–99% ee and is scalable for industrial synthesis [8].

Table 2: Asymmetric Synthesis Routes to Enantiopure THIQ-7-ol Derivatives

MethodChiral InducerSubstrateee (%)Limitation
Sulfinamide AuxiliaryAndersen Reagent3,4-HO-C₆H₃-CH₂NH₂>95 deAuxiliary synthesis
Phosphoric Acid Catalysis(R)-TRIPTryptophans92–99Limited to activated aldehydes
Ru-Catalyzed Hydrogenation[RuCl₂(p-cymene)]₂/(S,S)-TsDPENDHIQs90–98High H₂ pressure

Reduction Techniques in Tetrahydroisoquinoline Backbone Formation

Reductive methods are indispensable for constructing saturated THIQ cores and functional group interconversions:

  • Isoquinoline Reduction: Catalytic hydrogenation (Pd/C, H₂; PtO₂, H₂) of isoquinoline derivatives provides racemic THIQs. Asymmetric variants employ chiral heterogeneous catalysts like silica-supported Ru/TsDPEN complexes, affording enantiopure THIQ-7-ols with 85–95% ee under mild conditions (4 bar H₂, 50°C) [8].
  • Enamine/Iminium Reduction: NaBH₄ or NaBH₃CN selectively reduces iminium ions generated in situ from THIQ precursors. For example, reductive amination sequences converting aldehydes + dopamine to THIQs use NaBH₃CN in MeOH at pH 5–6, minimizing over-reduction [1].
  • Diastereoselective Reduction: C1-substituted DHIQs undergo stereocontrolled reduction using L-Selectride or DIBAL-H, guided by adjacent chiral centers or chiral catalysts. This approach is pivotal for synthesizing trans- or cis-configured THIQ alkaloids [8] [9].

Recent advances include transfer hydrogenation using Hantzsch esters (HEHs) or formic acid/triethylamine azeotrope (TEAF) with chiral Ir(III) catalysts, enabling enantioselective reductions at ambient temperature without high-pressure equipment [8].

Hydrochloride Salt Formation: Solvent and Counterion Selection

Conversion of the tertiary amine free base to 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride enhances stability, crystallinity, and bioavailability. Critical parameters include:

  • Solvent Selection: Et₂O, EtOAc, or acetone are preferred for hydrochloride salt precipitation due to low water miscibility and high volatility. Protic solvents (EtOH, i-PrOH) are used for dissolution before acid addition but may form solvates. Aqueous HCl is avoided for water-sensitive THIQs [1] [9].
  • Acid Source: Gaseous HCl in organic solvents provides pure salts without water incorporation but requires anhydrous conditions. Concentrated aqueous HCl (37%) is cost-effective but may necessitate desiccation steps. Acetic acid/HCl mixtures improve crystallinity for polar THIQs [9].
  • Crystallization Optimization: Anti-solvent addition (e.g., hexanes to EtOAc solutions) enhances crystal yield and purity. Temperature-controlled crystallization (0–5°C) minimizes impurities. Salt formation kinetics are pH-dependent; maintaining pH <3 ensures complete protonation [9].

Table 3: Hydrochloride Salt Formation Conditions for THIQ Derivatives

Free BaseSolvent SystemAcid SourceCrystallization MethodPurity (%)
1,2,3,4-THIQ-7-olEt₂OHCl (g)0°C, 2h99.5
N-Methyl-THIQ-7-olEtOAc/EtOH (9:1)37% aq. HClAnti-solvent (hexanes)98.7
C1-Carboxyethyl-THIQ-7-olAcOHHCl/AcOHSlow evaporation99.2

Analytical control involves titration (non-aqueous) for HCl content verification, XRD for polymorph screening, and DSC to confirm crystallinity. Hydrate formation is mitigated via azeotropic drying with toluene pre-salt formation [9].

Properties

CAS Number

66393-01-9

Product Name

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H

InChI Key

ZVQYIOOMWIVFQP-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)O.Cl

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.